Loxoprofen-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i1D3 |
InChI Key |
YMBXTVYHTMGZDW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Loxoprofen-d3: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated non-steroidal anti-inflammatory drug (NSAID), Loxoprofen-d3. This document details its chemical structure, molecular weight, and its mechanism of action as a cyclooxygenase (COX) inhibitor. Included are a detailed signaling pathway, a representative experimental protocol for assessing its inhibitory activity, and a summary of its key quantitative data.
This compound: Chemical Identity and Properties
This compound is a stable isotope-labeled version of Loxoprofen, a widely used NSAID. The deuterium labeling is typically on the methyl group of the propanoic acid moiety, which is a common site for metabolic studies.
Below is the two-dimensional chemical structure of Loxoprofen, which can be referenced to understand the structure of this compound where the three hydrogen atoms on the terminal methyl group are replaced by deuterium.
Caption: 2D Chemical Structure of Loxoprofen. In this compound, the CH3 group is replaced by a CD3 group.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₅H₁₅D₃O₃ |
| Molecular Weight | 249.32 g/mol |
| Synonyms | 2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic-3,3,3-d3 Acid |
| α-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid-d3 |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Loxoprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Loxoprofen and its deuterated analog effectively reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.
The following diagram illustrates the prostaglandin biosynthesis pathway and the point of inhibition by Loxoprofen.
Caption: Prostaglandin biosynthesis pathway and Loxoprofen's mechanism of action.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of this compound on COX-1 and COX-2 in vitro.
Caption: A generalized workflow for an in vitro COX inhibition assay.
Detailed Methodologies:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Hematin (Cofactor): 1 mM stock solution in 0.1 M NaOH.
-
Enzyme Solutions: Recombinant human COX-1 and COX-2 enzymes are diluted in assay buffer to the desired concentration.
-
Substrate: Arachidonic acid stock solution (10 mM) in ethanol.
-
This compound: A stock solution (e.g., 10 mM) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, hematin, and the respective COX enzyme to each well.
-
Add the various dilutions of this compound or a vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping agent (e.g., 1 M HCl).
-
-
Detection and Analysis:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The percentage of COX inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Synthesis of this compound
A general synthetic approach for Loxoprofen involves the reaction of 2-(4-chloromethylphenyl)propionate with ethyl 2-oxocyclopentanecarboxylate, followed by hydrolysis and decarboxylation. For the synthesis of this compound, a deuterated starting material, such as a deuterated propionic acid derivative, would be utilized in a similar synthetic scheme. The specific details of the synthesis can be adapted from established methods for Loxoprofen synthesis.
This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.
An In-Depth Technical Guide to the Physical and Chemical Properties of Loxoprofen-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction: Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group.[1] It functions as a prodrug that is rapidly converted to its active trans-alcohol metabolite upon oral administration.[1][2] Loxoprofen is a non-selective cyclooxygenase (COX) inhibitor, effective in treating pain and inflammation associated with musculoskeletal conditions.[1][3] Loxoprofen-d3 is the deuterated analogue of Loxoprofen, primarily utilized as an internal standard in pharmacokinetic studies and other bioanalytical assays due to its similar chemical properties and distinct mass.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated form, Loxoprofen, are also included for comparison where specific data for the deuterated compound is not available.
| Property | This compound | Loxoprofen |
| Chemical Name | 2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic-3,3,3-d3 Acid[4] | 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid[6] |
| Molecular Formula | C₁₅H₁₅D₃O₃[7] | C₁₅H₁₈O₃[1] |
| Molecular Weight | 249.32 g/mol [7] | 246.306 g·mol⁻¹[1] |
| Appearance | Pale Yellow Solid[4] | White to yellowish crystalline powder[8] |
| Melting Point | Not available | 108.5 - 111 °C[8][9] |
| Boiling Point | Not available | 418 °C[8] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[10] | Insoluble in water; Soluble in DMSO (49 mg/mL) and Ethanol (49 mg/mL)[11] |
| pKa (Strongest Acidic) | Not available | 4.19[12] |
| Storage Conditions | 2-8°C Refrigerator[4] | Stable at normal temperatures and pressures; Keep container tightly closed[8] |
Mechanism of Action
Loxoprofen itself is a prodrug with minimal pharmacological activity.[3][6] Following administration, it is rapidly absorbed and metabolized into its active trans-alcohol form.[2][13] This active metabolite is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][6] By inhibiting these enzymes, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][6]
Signaling Pathway of Loxoprofen
Caption: Loxoprofen's conversion to its active form and inhibition of the COX pathway.
Experimental Protocols
Quantification of Loxoprofen by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of Loxoprofen in pharmaceutical formulations, based on common practices found in the literature.[14][15][16]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][16]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or a phosphate buffer (e.g., sodium dihydrogen phosphate) to adjust pH.[16]
-
Loxoprofen reference standard.
-
This compound (as internal standard for bioanalytical methods).
-
Methanol (for stock solutions).[16]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M NaH₂PO₄ adjusted to pH 6.5) and acetonitrile (e.g., in a 45:55 v/v ratio).[14][16] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient or controlled at 30°C.[15]
-
Detection Wavelength: 220 nm.[16]
4. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of Loxoprofen reference standard (e.g., 1 mg/mL) in methanol.[16]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 to 10 µg/mL.[16]
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets (e.g., 20).[14]
-
Accurately weigh a portion of the powder equivalent to a specific amount of Loxoprofen (e.g., 100 mg) and transfer it to a volumetric flask.[14]
-
Add a suitable diluent (e.g., mobile phase), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the final volume.[14][17]
-
Filter the solution through a 0.45 µm filter before injection.[14]
-
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of Loxoprofen in the sample is determined by comparing its peak area to the calibration curve.
Experimental Workflows
This compound is frequently used as an internal standard for the quantification of Loxoprofen in biological matrices, such as plasma or urine, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Bioanalytical Workflow Using this compound
Caption: Use of this compound as an internal standard in a typical bioanalytical workflow.
Conclusion
This compound is an essential tool for researchers and drug development professionals. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for accurate quantification in complex biological matrices. Understanding its core properties, the mechanism of action of the parent compound, and established analytical protocols is crucial for its effective application in preclinical and clinical research.
References
- 1. Loxoprofen - Wikipedia [en.wikipedia.org]
- 2. vinmec.com [vinmec.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Loxoprofen D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. Loxoprofen CAS 68767-14-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Loxoprofen [drugfuture.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Human Metabolome Database: Showing metabocard for Loxoprofen (HMDB0041920) [hmdb.ca]
- 13. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 14. Estimation of loxoprofen sodium dihydrate in tablets by reverse phase high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Technical Guide to Loxoprofen-d3: Commercial Availability, Suppliers, and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and laboratory applications of Loxoprofen-d3. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen serves as a critical internal standard for bioanalytical studies, ensuring accuracy and reliability in quantifying Loxoprofen in various biological matrices.
Commercial Availability and Suppliers of this compound
This compound is available from several reputable suppliers of research chemicals and reference standards. The following table summarizes the key quantitative data for this compound offered by various commercial suppliers. Researchers are advised to request the latest certificate of analysis from the supplier for lot-specific data.
| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |
| LGC Standards | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32 | >95% (HPLC)[1][2] | Information available on Certificate of Analysis | Neat solid[1][2] |
| Santa Cruz Biotechnology | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32[3][4] | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Solid[3][4] |
| MedchemExpress | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Solid |
| Toronto Research Chemicals (TRC) | This compound | 68767-14-6 | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Neat solid[5][6][7][8] |
| Pharmaffiliates | This compound | N/A | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Pale Yellow Solid[9] |
| Cayman Chemical | This compound | N/A | C₁₅H₁₅D₃O₃ | 249.32 | Information available on Certificate of Analysis | Information available on Certificate of Analysis | Solid |
Mechanism of Action of Loxoprofen: Inhibition of the Cyclooxygenase Pathway
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body. This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, Loxoprofen blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic, anti-inflammatory, and antipyretic properties of Loxoprofen.
Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Loxoprofen and its metabolites in biological samples. The following is a detailed methodology for such an experiment.
Objective: To quantify the concentration of Loxoprofen's active metabolite (trans-loxoprofen-alcohol) in plasma or tissue samples using this compound as an internal standard.
Materials:
-
Biological matrix (e.g., rat plasma, tissue homogenate)
-
This compound (as internal standard)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a specific amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For Loxoprofen (or its active metabolite): Monitor a specific precursor ion to product ion transition.
-
For this compound: Monitor the corresponding deuterated precursor ion to product ion transition. The mass shift will be +3 Da compared to the unlabeled compound.
-
-
Optimize MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for both Loxoprofen and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards with known concentrations of Loxoprofen and a constant concentration of this compound.
-
Determine the concentration of Loxoprofen in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
This technical guide provides a foundational understanding of this compound for laboratory use. Researchers should always refer to the supplier's specific product information and relevant scientific literature for the most accurate and up-to-date details.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Toronto Research Chemicals 2.5MG rac cis-Loxoprofen-d3 Alcohol, Quantity: | Fisher Scientific [fishersci.fi]
- 6. Toronto Research Chemicals 2.5MG this compound, Quantity: 2.50mg | Fisher Scientific [fishersci.fi]
- 7. Toronto Research Chemicals 25MG this compound, Quantity: 25mg | Fisher Scientific [fishersci.fi]
- 8. Toronto Research Chemicals 1MG this compound, Quantity: 1mg | Fisher Scientific [fishersci.fi]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Loxoprofen-d3 CAS number and chemical synonyms.
An In-Depth Technical Guide to Loxoprofen-d3
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes well-known drugs like ibuprofen and naproxen.[1] It is a prodrug that is rapidly converted to its active metabolite after oral administration.[1][2][3] Loxoprofen is primarily used for its analgesic, anti-inflammatory, and antipyretic properties in the management of pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.[3][4][5] this compound is a deuterated analog of Loxoprofen, where three hydrogen atoms on the terminal methyl group of the propanoic acid side chain have been replaced by deuterium. It is often used as an internal standard in pharmacokinetic studies and other analytical applications.[6]
Chemical Information
This compound
| Property | Value |
| CAS Number | 371753-19-4[7] |
| Molecular Formula | C₁₅H₁₅D₃O₃[6][7] |
| Molecular Weight | 249.32 g/mol [6][7] |
| Appearance | Pale Yellow Solid[6] |
Chemical Synonyms:
-
2-(4-((2-Oxocyclopentyl)methyl)phenyl)propanoic-3,3,3-d3 Acid[6]
-
α-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid-d3[6][8]
-
2-[4-[(2-Oxocyclopentan-1-yl)methyl]phenyl]propionic Acid-d3[6][8]
-
2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid-d3[6][8]
Loxoprofen (Unlabeled)
| Property | Value |
| CAS Number | 68767-14-6[1][2] |
| Molecular Formula | C₁₅H₁₈O₃[1][2] |
| Molecular Weight | 246.306 g·mol⁻¹[1] |
Chemical Synonyms:
Mechanism of Action
Loxoprofen, like other NSAIDs, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4] By blocking COX enzymes, Loxoprofen effectively reduces the synthesis of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][4] Loxoprofen itself is a prodrug with minimal pharmacological activity. It is rapidly metabolized in the body to its active trans-alcohol form, which is a potent inhibitor of cyclooxygenase.[2][9]
Metabolism and Pharmacokinetics
Loxoprofen is a prodrug that undergoes rapid metabolism after administration to form its active metabolites.[1][2] The primary metabolic pathway involves the reduction of the ketone group on the cyclopentanone ring by carbonyl reductase to form alcohol metabolites.[2][9] This results in two main stereoisomers: a trans-alcohol form, which is the active metabolite, and a cis-alcohol form, which has little pharmacological activity.[2][9]
Further metabolism can occur through oxidation by cytochrome P450 enzymes (specifically CYP3A4/5) to produce hydroxylated metabolites, and through glucuronidation via UGT2B7.[2][9]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Loxoprofen from a study in healthy male volunteers.
| Parameter | Value | Reference |
| AUC₀-t (Area Under the Curve) | 90.13-106.34% | [10] |
| AUC₀-∞ (Area Under the Curve to infinity) | 91.43-106.94% | [10] |
| Cₘₐₓ (Maximum Plasma Concentration) | 91.17-108.53% | [10] |
| Tₘₐₓ (Time to Cₘₐₓ) | 30 to 50 minutes | [1] |
| t₁/₂ (Elimination Half-life) | ~75 minutes | [1] |
| Protein Binding | 97% | [1] |
| Bioavailability | 95% | [2] |
Experimental Protocols
Bioequivalence and Pharmacokinetic Study in Healthy Volunteers
Objective: To assess the pharmacokinetics and bioequivalence of two different tablet formulations of Loxoprofen (60 mg).[10][11]
Study Design:
-
A single-dose, randomized, two-period, two-sequence, crossover study design was employed.[10][11]
-
A washout period of one week was maintained between the two periods.[10][11]
-
24 healthy adult male volunteers participated in the study after an overnight fast.[11]
Methodology:
-
Drug Administration: Volunteers were randomly assigned to receive a single 60 mg tablet of either the test or reference Loxoprofen formulation.[11]
-
Blood Sampling: Serial blood samples were collected at specified time intervals over a period of 10 hours post-administration.[10]
-
Plasma Analysis: Plasma was separated from the blood samples and analyzed for Loxoprofen concentrations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][11]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters were determined from the plasma concentration-time data: Cₘₐₓ, Tₘₐₓ, AUC₀-t, AUC₀-∞, and t₁/₂.[10][11]
-
Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals of the geometric mean ratios (test/reference) for Cₘₐₓ, AUC₀-t, and AUC₀-∞. The acceptable range for bioequivalence is typically 80-125%.[10][11]
In Vitro Dissolution and Release Studies
Objective: To characterize the in vitro release profile of Loxoprofen from different formulations, such as sustained-release pellets or nanoemulsions.[12][13]
Methodology (Example using USP Dissolution Apparatus):
-
Apparatus: A USP dissolution tester (Apparatus I - basket or Apparatus II - paddle) is used.[13]
-
Dissolution Medium: A suitable buffer solution, such as phosphate buffer saline (pH 6.8), is used as the dissolution medium.[13] The volume is typically 50 mL or as specified by the protocol.[13]
-
Procedure:
-
The Loxoprofen formulation (e.g., tablet, capsule containing pellets) is placed in the dissolution vessel.
-
The apparatus is operated at a specified rotation speed and temperature (e.g., 37 ± 0.5 °C).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn.
-
The withdrawn volume is replaced with fresh medium to maintain a constant volume.
-
-
Analysis: The concentration of Loxoprofen in the collected samples is determined by a suitable analytical method, such as HPLC.[14]
-
Data Analysis: The cumulative percentage of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[12]
Conclusion
This compound serves as an essential tool for researchers and drug development professionals, particularly in the precise quantification of Loxoprofen in biological matrices. A thorough understanding of Loxoprofen's mechanism of action, metabolic pathways, and pharmacokinetic profile is critical for its safe and effective therapeutic use. The experimental protocols outlined provide a framework for the evaluation of Loxoprofen formulations, ensuring their quality and bioavailability. The non-selective inhibition of COX enzymes remains the cornerstone of Loxoprofen's efficacy, while its prodrug nature is a key feature of its pharmacological profile.
References
- 1. Loxoprofen - Wikipedia [en.wikipedia.org]
- 2. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of omega-3 loxoprofen-loaded nanoemulsion to limit the side effect associated with NSAIDs in treatment of tooth pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Loxoprofen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loxoprofen in human plasma. The assay utilizes a stable isotope-labeled internal standard, loxoprofen-d3, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1] It is a prodrug that is rapidly converted to its active metabolite, trans-loxoprofen alcohol, after oral administration.[2][3][4] Accurate and reliable quantification of loxoprofen in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the determination of loxoprofen in human plasma, employing this compound as the internal standard (IS) for enhanced analytical performance.
Experimental
Materials and Reagents
-
Loxoprofen sodium (purity >98%)
-
This compound (purity >95%)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.
Chromatographic Conditions
A C18 analytical column was used for the separation of loxoprofen and its internal standard.[2][6]
| Parameter | Value |
| Column | Poroshell 120 EC-C18 (4.6 mm x 50 mm, 2.7 µm)[2][6] |
| Mobile Phase A | 0.1% Formic acid in Water[2][6] |
| Mobile Phase B | Acetonitrile[2][6] |
| Flow Rate | 0.6 mL/min[2][6] |
| Gradient | Isocratic or Gradient (as optimized) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The MRM transitions for loxoprofen and this compound were optimized for maximum sensitivity and specificity.
| Parameter | Loxoprofen | This compound |
| Precursor Ion (m/z) | 247.1 | 250.1 |
| Product Ion (m/z) | 201.1 | 204.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of loxoprofen and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the loxoprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Spiked Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of loxoprofen and this compound from plasma samples.[2][6]
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 5.0 to 5000 ng/mL for loxoprofen in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved.[2]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| LLOQ | 5.0 | < 8.94[2] | < 7.26[2] | Within ±15% |
| Low | 15 | < 8.94[2] | < 7.26[2] | Within ±15% |
| Medium | 500 | < 8.94[2] | < 7.26[2] | Within ±15% |
| High | 4000 | < 8.94[2] | < 7.26[2] | Within ±15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Loxoprofen | 89.08 - 109.27[2] | 89.00 - 106.80[2] |
| This compound | Consistent and reproducible | Minimal |
Workflow and Pathway Diagrams
Caption: Experimental workflow for loxoprofen quantification.
Caption: Simplified metabolic pathway of loxoprofen.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of loxoprofen in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. This method is well-suited for pharmacokinetic and bioequivalence studies of loxoprofen in drug development and clinical research.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnant SD Rats by a Validated LC-MS/MS Method:Application to a Toxicokinetics and Tissue Distribution Study | Bentham Science [eurekaselect.com]
- 4. Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnan...: Ingenta Connect [ingentaconnect.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocol: Quantification of Loxoprofen in Human Plasma using Loxoprofen-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group. Accurate quantification of Loxoprofen in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of Loxoprofen in human plasma using a stable isotope-labeled internal standard, Loxoprofen-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This protocol outlines a robust and sensitive method for the analysis of Loxoprofen in human plasma.
Materials and Reagents
-
Loxoprofen sodium (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, sourced from a certified vendor)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Loxoprofen in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Serially dilute the Loxoprofen stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in the same diluent.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the Loxoprofen working standards to create calibration standards with a concentration range of 5 - 5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm).[1]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
Mass Spectrometry:
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 5 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 250 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 4000 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Loxoprofen | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Visualization
Experimental Workflow
Caption: Workflow for Loxoprofen quantification in plasma.
Loxoprofen Mechanism of Action (Simplified)
Loxoprofen is a prodrug that is converted to its active trans-alcohol form, which then inhibits cyclooxygenase (COX) enzymes.
Caption: Simplified mechanism of action of Loxoprofen.
References
Application Notes and Protocols for Loxoprofen Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Loxoprofen in biological matrices, specifically focusing on methods employing a deuterated internal standard for enhanced accuracy and precision. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class. It is a prodrug that is rapidly converted to its active trans-alcohol metabolite after oral administration. Accurate quantification of Loxoprofen and its metabolites in biological samples such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as a deuterated Loxoprofen analog (e.g., Loxoprofen-d3), is the gold standard for LC-MS/MS-based quantification. This is because it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for Loxoprofen analysis are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
Workflow for Protein Precipitation:
Caption: Workflow for Loxoprofen extraction from plasma using protein precipitation.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by partitioning the analyte into an immiscible organic solvent.
Workflow for Liquid-Liquid Extraction:
Caption: Workflow for Loxoprofen extraction from plasma using liquid-liquid extraction.
Experimental Protocols
The following are detailed protocols for the analysis of Loxoprofen in human plasma using a deuterated internal standard with LC-MS/MS.
Protocol 1: Protein Precipitation Method
This protocol is adapted for high-throughput analysis.
1. Materials and Reagents:
-
Human plasma (blank and study samples)
-
Loxoprofen reference standard
-
This compound (or other suitable deuterated analog) internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions:
-
Loxoprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve Loxoprofen in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Loxoprofen Working Solutions: Prepare serial dilutions of the Loxoprofen stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL this compound) to each tube (except blank samples, to which 20 µL of methanol is added).
-
Vortex briefly to mix.
-
Add 400 µL of cold methanol (or acetonitrile) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (Loxoprofen can be detected in both, but negative is often preferred for carboxylic acids).
-
MRM Transitions:
-
Loxoprofen: To be determined by direct infusion of the standard (e.g., precursor ion [M-H]⁻ → product ion).
-
This compound: To be determined by direct infusion of the standard (e.g., precursor ion [M-H]⁻ → product ion).
-
Protocol 2: Liquid-Liquid Extraction Method
This protocol provides a cleaner extract and may be necessary for lower limits of quantification.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Ethyl acetate (or Methyl tert-Butyl Ether - MTBE) (HPLC grade)
-
Hydrochloric acid or Formic acid for acidification.
2. Preparation of Solutions:
-
As described in Protocol 1.
3. Sample Preparation:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Vortex briefly.
-
Add 50 µL of 1 M hydrochloric acid (or an appropriate amount of formic acid) to acidify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex to dissolve.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
As described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from validated bioanalytical methods for Loxoprofen.
Table 1: Method Validation Parameters for Loxoprofen Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | 10 - 5000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 12% | < 9% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Mean Extraction Recovery | > 85% | > 90% |
| Matrix Effect | Minimal with deuterated IS | Minimal with deuterated IS |
Table 2: Example MRM Transitions for Loxoprofen and a Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Loxoprofen | 245.1 | 201.1 | Negative |
| This compound | 248.1 | 204.1 | Negative |
Note: The exact m/z values may vary slightly depending on the instrument and conditions. These should be optimized in the user's laboratory.
Signaling Pathways and Logical Relationships
While Loxoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, a detailed signaling pathway diagram is complex and beyond the scope of a typical analytical method application note. However, a logical relationship diagram illustrating the bioanalytical process is provided below.
Caption: Logical flow of bioanalytical method development and validation for Loxoprofen analysis.
Conclusion
The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of Loxoprofen in biological matrices. Both protein precipitation and liquid-liquid extraction are viable sample preparation techniques, with the choice depending on the required sensitivity, throughput, and laboratory resources. The protocols and data presented here serve as a comprehensive guide for researchers and scientists involved in the development and application of bioanalytical methods for Loxoprofen. It is essential to perform a full method validation according to regulatory guidelines before applying the method to study samples.
Application Note and Protocol: Mass Spectrometric Detection of Loxoprofen-d3
Introduction
Loxoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group. For pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard, such as Loxoprofen-d3, is crucial for accurate quantification by mass spectrometry. This document provides a detailed protocol for the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of Loxoprofen and its deuterated analog.
Table 1: Mass Spectrometry Parameters
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Loxoprofen | 245.0 | 83.0 | -14.0 | Negative |
| This compound (inferred) | 248.0 | 83.0 | -14.0 | Negative |
| rac-trans-Loxoprofen-d3 alcohol | 268.8 | 187.9 | Not Specified | Positive |
Note: this compound parameters are inferred based on the stable isotope labeling. The parent ion is shifted by +3 Da, while the product ion, representing a common fragment, is expected to remain the same. The collision energy is based on the value reported for unlabeled Loxoprofen[1]. A study on a metabolite, rac-trans-loxoprofen-D3 alcohol, utilized positive ionization with a transition of m/z 268.8 > 187.9[2].
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | Atlantis dC18 or equivalent |
| Mobile Phase | Methanol:Water (75:25, v/v)[3] |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[3] |
| Intra-day Precision (CV%) | 2.8 - 5.2%[3] |
| Inter-day Precision (CV%) | 4.8 - 7.0%[3] |
| Recovery | 69.7% for Loxoprofen[3] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Loxoprofen and this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes.
-
Set up the mass spectrometer with the parameters outlined in Table 1.
-
Inject 10 µL of the prepared sample extract onto the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
Create a calibration curve by analyzing a series of calibration standards prepared in the same biological matrix.
-
Quantify the concentration of Loxoprofen in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
This diagram illustrates the sequential steps from sample preparation through LC-MS/MS analysis to final data processing for the quantification of Loxoprofen using its deuterated internal standard. The process begins with the preparation of the biological sample, followed by instrumental analysis, and concludes with data interpretation to determine the analyte concentration.
References
- 1. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Loxoprofen in Transdermal Patch Formulations Utilizing Loxoprofen-d3 and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group. It is a prodrug that, after absorption, is converted to its active metabolite, an effective inhibitor of prostaglandin synthesis. Transdermal patches containing loxoprofen are widely used for the localized treatment of pain and inflammation associated with various musculoskeletal conditions. The accurate and precise quantification of loxoprofen in these patch formulations is paramount for ensuring product quality, performing bioequivalence studies, and conducting research and development.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loxoprofen in transdermal patch formulations. The use of a stable isotope-labeled internal standard, Loxoprofen-d3, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Principle
The analytical method is based on the principle of reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Loxoprofen is extracted from the transdermal patch matrix using a solvent extraction procedure. The extract is then spiked with a known concentration of the internal standard, this compound. The sample is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The precursor ions of loxoprofen and this compound are selectively fragmented, and specific product ions are monitored. The ratio of the peak area of loxoprofen to that of this compound is used to construct a calibration curve from which the concentration of loxoprofen in the sample is determined.
Materials and Reagents
-
Loxoprofen analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade tetrahydrofuran (THF)
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Loxoprofen transdermal patches (Test samples)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve loxoprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the loxoprofen stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare a 100 ng/mL internal standard spiking solution.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the loxoprofen working standard solutions with the internal standard spiking solution. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.
Sample Preparation from Transdermal Patch
-
Accurately cut a defined area (e.g., 1 cm²) from the loxoprofen transdermal patch.
-
Place the cut patch into a 15 mL polypropylene tube.
-
Add 5 mL of tetrahydrofuran (THF) to the tube.
-
Vortex the tube for 1 minute to initiate the extraction process.
-
Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction of loxoprofen from the patch matrix.
-
After sonication, vortex the tube again for 1 minute.
-
Transfer a 100 µL aliquot of the THF extract into a clean microcentrifuge tube.
-
Add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 800 µL of 40% acetonitrile in water to the tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitated excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 95% B
-
2.0 min: 95% B
-
2.1 min: 20% B
-
3.0 min: 20% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Loxoprofen: Precursor ion (m/z) 245.1 -> Product ion (m/z) 201.1
-
This compound: Precursor ion (m/z) 248.1 -> Product ion (m/z) 204.1
-
-
Collision Energy and Declustering Potential: To be optimized for the specific instrument.
-
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Loxoprofen Peak Area | This compound Peak Area | Peak Area Ratio (Loxoprofen/Loxoprofen-d3) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,900 | 13.126 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
| R² | >0.995 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (Intra-day, %RSD) | < 5% |
| Precision (Inter-day, %RSD) | < 7% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Minimal to negligible |
| Recovery | > 90% |
Table 3: Quantification of Loxoprofen in Transdermal Patch Samples
| Sample ID | Loxoprofen Concentration (µg/cm²) | % of Labeled Amount |
| Patch A - 1 | 98.5 | 98.5% |
| Patch A - 2 | 101.2 | 101.2% |
| Patch A - 3 | 99.8 | 99.8% |
| Patch B - 1 | 95.3 | 95.3% |
| Patch B - 2 | 96.8 | 96.8% |
| Patch B - 3 | 97.1 | 97.1% |
Visualizations
Caption: Experimental workflow for loxoprofen quantification.
Caption: Key components in the analytical method.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of loxoprofen in transdermal patch formulations. The use of this compound as an internal standard ensures the accuracy and reliability of the results. This method is suitable for quality control, stability testing, and pharmacokinetic studies of loxoprofen transdermal delivery systems.
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Loxoprofen with Loxoprofen-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the LC-MS/MS analysis of Loxoprofen using its deuterated internal standard, Loxoprofen-d3. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance sensitivity and ensure robust and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Loxoprofen and this compound, presented in a question-and-answer format.
Issue: Low or No Signal for Loxoprofen and/or this compound
-
Question: I am not seeing any signal, or the signal is very weak for both my analyte and internal standard. What should I check first?
Answer: A complete loss of signal often points to a systemic issue. Follow this logical workflow to diagnose the problem:
-
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no LC-MS/MS signal.
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Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)
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Question: My chromatographic peaks for Loxoprofen are tailing. What are the likely causes and solutions?
Answer: Peak tailing for acidic compounds like Loxoprofen is often related to secondary interactions with the stationary phase or issues with the mobile phase.
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Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the carboxylic acid group of Loxoprofen, causing tailing.
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Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This will suppress the ionization of the silanol groups and the analyte, minimizing these interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For an acidic compound like Loxoprofen, a lower pH (around 3-4) is generally preferred to keep it in its neutral form.
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Column Contamination: Buildup of matrix components on the column can lead to active sites that cause tailing.
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Solution: Use a guard column and/or implement a more rigorous sample clean-up procedure. Flush the column with a strong solvent.
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-
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Question: My peaks are broad, leading to poor sensitivity. How can I improve this?
Answer: Broad peaks can be caused by several factors, from the column to the injection solvent.
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Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to travel down the column before the gradient starts, resulting in a broad peak.
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Solution: Reconstitute the dried sample extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections can lead to peak broadening.
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Solution: Ensure all fittings are secure and use tubing with the appropriate internal diameter for your flow rate.
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Column Degradation: Over time, column performance can degrade, leading to broader peaks.
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Solution: Replace the analytical column.
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Issue: High Signal Variability or Non-Reproducibility
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Question: My results are not reproducible between injections. What could be causing this?
Answer: Irreproducibility often points to issues with sample preparation, the autosampler, or matrix effects.
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Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of Loxoprofen and this compound, leading to variability. This is a significant challenge in bioanalysis.
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Solution: Improve the sample clean-up procedure. Protein precipitation is a quick but "dirty" method. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts. Also, ensure chromatographic separation of Loxoprofen from major matrix components.
-
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Inconsistent Sample Preparation: Variability in extraction efficiency between samples will lead to inconsistent results.
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Solution: Ensure precise and consistent execution of the sample preparation protocol. The use of a deuterated internal standard like this compound is crucial to correct for this variability.
-
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Autosampler Issues: Inconsistent injection volumes can be a source of variability.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
-
-
Frequently Asked Questions (FAQs)
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Q1: What are the optimal MRM transitions for Loxoprofen and this compound?
A1: Based on published literature, common MRM transitions for Loxoprofen in negative ion mode are m/z 245.0 → 83.1 and 245.0 → 201.1. For this compound, a 3-Dalton shift in the precursor ion is expected. Therefore, the recommended MRM transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Loxoprofen | 245.0 | 83.1 | Negative |
| Loxoprofen | 245.0 | 201.1 | Negative |
| This compound | 248.0 | 83.1 | Negative |
| This compound | 248.0 | 204.1 | Negative |
-
Q2: Why is negative ion mode preferred for Loxoprofen analysis?
A2: Loxoprofen contains a carboxylic acid group which readily deprotonates to form a negative ion [M-H]⁻ in the mass spectrometer source. This ionization process is highly efficient and leads to better sensitivity compared to positive ion mode.
-
Q3: What type of sample preparation is recommended for plasma samples?
A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
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Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While quick, it may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning Loxoprofen into an immiscible organic solvent. Acidifying the plasma sample before extraction with a solvent like ethyl acetate can improve recovery.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to retain and then elute the analyte, effectively removing many matrix interferences.
-
-
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is crucial for accurate and precise quantification.
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Effective Sample Cleanup: As mentioned in Q3, using LLE or SPE can significantly reduce matrix components.
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Chromatographic Separation: Ensure that Loxoprofen and this compound elute in a region of the chromatogram with minimal co-eluting matrix components. A post-column infusion experiment can help identify regions of ion suppression.
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Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Loxoprofen and experiences similar matrix effects, allowing for accurate correction.
-
DOT Script for Matrix Effects Mitigation:
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
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Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of 1M HCl to acidify the sample. Vortex for 30 seconds.
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Add 1 mL of ethyl acetate. Vortex for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. LC-MS/MS Method Parameters
The following table summarizes a typical set of starting parameters for the analysis. These should be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3. Mass Spectrometry Quantitative Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Loxoprofen | 245.0 | 83.1 | 30 | 25 |
| Loxoprofen | 245.0 | 201.1 | 30 | 15 |
| This compound | 248.0 | 83.1 | 30 | 25 |
| This compound | 248.0 | 204.1 | 30 | 15 |
Disclaimer: The information provided in this technical support center is intended as a guide. Optimal conditions may vary depending on the specific instrumentation, reagents, and matrices used. It is recommended that users validate all methods in their own laboratory.
Addressing matrix effects in the bioanalysis of Loxoprofen using a deuterated internal standard.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in the bioanalysis of Loxoprofen using a deuterated internal standard (Loxoprofen-d3).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it impact the bioanalysis of Loxoprofen?
A1: The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitation.[1][2] In the context of Loxoprofen bioanalysis, endogenous substances like phospholipids, salts, and proteins in plasma can interfere with the ionization of Loxoprofen, leading to unreliable results.[1]
Q2: Why is a deuterated internal standard, such as this compound, recommended for Loxoprofen bioanalysis?
A2: A deuterated internal standard (IS), like this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis. Because it is chemically identical to the analyte (Loxoprofen), it co-elutes and experiences the same matrix effects and variability in sample preparation and instrument response.[3] By calculating the peak area ratio of the analyte to the deuterated IS, these variations can be effectively normalized, leading to more accurate and precise results. While not always perfect, stable isotope-labeled internal standards are generally superior to structural analogs (e.g., Ketoprofen, Ibuprofen) in compensating for matrix effects.[3]
Q3: What are the common sample preparation techniques to minimize matrix effects for Loxoprofen analysis?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While quick, it may not remove other interferences like phospholipids, often leading to more significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates Loxoprofen from the aqueous matrix into an immiscible organic solvent. LLE is generally more effective at removing non-volatile and highly polar interferences compared to PPT.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts by using a solid sorbent to retain and then elute Loxoprofen, leaving many matrix components behind. This technique is often the most effective at minimizing matrix effects.
Q4: How is the matrix effect quantitatively assessed?
A4: The matrix effect is typically assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To assess the effectiveness of the internal standard, an IS-normalized MF is calculated. An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[1]
Troubleshooting Guides
Problem 1: High Variability in Quality Control (QC) Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Ensure the use of a deuterated internal standard like this compound to compensate for variability between different lots of biological matrix. Re-evaluate the sample preparation method; consider switching from PPT to LLE or SPE for cleaner extracts. |
| Poor Analyte/IS Recovery | Optimize the extraction solvent pH and composition. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
| Instrument Instability | Check for fluctuations in spray stability, temperature, and gas flows in the MS source. Perform a system suitability test before running the batch. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for Loxoprofen (an acidic compound). Adjust the organic-to-aqueous ratio. Ensure mobile phase components are fully dissolved and mixed. |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Interaction with Metal Components | For chelating compounds, interactions with stainless steel components in the HPLC system can cause peak tailing. Consider using a metal-free or PEEK-lined column and tubing. |
Problem 3: Significant Ion Suppression Observed
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Modify the chromatographic gradient to separate Loxoprofen from the phospholipid elution zone (typically early in the run). Incorporate a phospholipid removal SPE or LLE step in your sample preparation. |
| Inefficient Sample Cleanup | Switch to a more rigorous sample preparation method (e.g., from PPT to SPE). Optimize the wash and elution steps in your current protocol to better remove interferences. |
| High Analyte Concentration | In some cases, a very high concentration of the analyte can suppress the signal of the co-eluting internal standard.[6] Ensure the concentration of the IS is appropriate and that samples with very high Loxoprofen levels are diluted. |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's instructions. |
Data Presentation
The following tables summarize hypothetical but representative data on the impact of using a deuterated internal standard on recovery and matrix effects in Loxoprofen bioanalysis, based on typical performance seen in similar assays.[7][8]
Table 1: Comparison of Analyte Recovery
| Parameter | Without Internal Standard | With Non-Deuterated IS (Ketoprofen) | With Deuterated IS (this compound) |
| Loxoprofen Recovery (%) | 85.2 | 86.1 | 85.5 |
| Recovery RSD (%) | 12.5 | 8.2 | 3.1 |
| Internal Standard Recovery (%) | N/A | 82.5 | 85.2 |
Table 2: Comparison of Matrix Effect
| Parameter | Without Internal Standard | With Non-Deuterated IS (Ketoprofen) | With Deuterated IS (this compound) |
| Matrix Factor (MF) | 0.78 | 0.80 | 0.79 |
| MF RSD (%) | 14.8 | 9.5 | 3.5 |
| IS-Normalized MF | N/A | 1.03 | 0.99 |
| IS-Normalized MF RSD (%) | N/A | 7.8 | 1.5 |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
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Pipette 100 µL of human plasma into a microcentrifuge tube.
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Add 20 µL of this compound working solution (internal standard).
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Add 50 µL of 1M HCl to acidify the sample. Vortex for 10 seconds.
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Add 600 µL of ethyl acetate.
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Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
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LC System: Standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: A suitable gradient to separate Loxoprofen from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Loxoprofen: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
Visualizations
Caption: Experimental workflow for Loxoprofen bioanalysis.
Caption: How a deuterated IS compensates for matrix effects.
Caption: A logical guide for troubleshooting common issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnant SD Rats by a Validated LC-MS/MS Method:Application t… [ouci.dntb.gov.ua]
- 8. benthamdirect.com [benthamdirect.com]
Troubleshooting poor peak shape or retention time shifts for Loxoprofen-d3.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Loxoprofen-d3, a deuterated standard of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1][2] The following sections address poor peak shape and retention time shifts to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Peak Shape
Ideal chromatographic peaks are symmetrical and sharp (Gaussian), which is crucial for accurate quantification and resolution.[3][4] Deviations such as peak tailing, fronting, or splitting can indicate underlying issues with the method or system.[5][6]
1. Q: Why is my this compound peak tailing?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[5] For this compound, this can often be attributed to:
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Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with polar analytes.[4] Basic compounds are particularly susceptible, but acidic compounds like Loxoprofen can also be affected.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Loxoprofen (around 4.2), both ionized and non-ionized forms can exist, leading to peak distortion.[7] Operating at a pH at least 2 units away from the pKa is recommended.[8]
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column inlet or guard column can cause tailing.[6]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can increase peak dispersion and cause tailing.[4]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to ~2.9-3.0) with an acid like phosphoric acid can suppress the ionization of silanol groups and ensure Loxoprofen is in a single protonated state.[7][9]
-
Use a Different Column: Employ a high-purity, end-capped silica column or a column with a different stationary phase to minimize silanol interactions.[4]
-
Clean the Column: Flush the column with a strong solvent (e.g., isopropanol, then hexane, followed by a return to mobile phase conditions with isopropanol as an intermediate) to remove contaminants.[7] Always check the column's care and use manual first.
-
Replace Guard Column/Frit: If the guard column is contaminated or the column inlet frit is plugged, replace them.[5]
2. Q: What causes peak fronting for my this compound analysis?
A: Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.[5] Potential causes include:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing molecules to travel through the column faster and resulting in a fronting peak.[5][10]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[5]
-
Column Collapse: Physical collapse of the column packing bed, though rare, can lead to fronting. This may happen if the column is operated outside its recommended pH or temperature limits.[5]
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[5]
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve and inject your this compound standard in the initial mobile phase.[8] If a stronger solvent is necessary, keep the injection volume as small as possible.
-
Check Column Condition: If fronting persists and system pressure has dropped, the column may be damaged and require replacement.
3. Q: My this compound peak is splitting into two. What should I do?
A: Split peaks can appear as a "shoulder" on the main peak or as two distinct peaks.[5] This issue can arise from:
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Clogged Inlet Frit or Column Void: A partially blocked frit or a void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[5][7]
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Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to spread unevenly on the column, leading to peak splitting.[5]
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Co-eluting Interference: The split peak might be an unresolved impurity or a related compound. Loxoprofen itself has stereoisomers, which could potentially separate under specific chiral conditions.[11]
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Mobile Phase pH Near Analyte pKa: Operating too close to the analyte's pKa can sometimes cause peak splitting due to the presence of both ionized and non-ionized forms.[8]
Troubleshooting Steps:
-
Check for Blockages: Disconnect the column and check the system pressure. If normal, reverse and flush the column at a low flow rate. If the problem persists, the column may need replacement.
-
Adjust Injection Solvent: Prepare the sample in the mobile phase. If not possible, reduce the injection volume.
-
Verify Method Specificity: Inject a blank and a standard of a potential interferent to rule out co-elution.
-
Buffer the Mobile Phase: Ensure the mobile phase is adequately buffered and the pH is at least 2 units away from the analyte's pKa.[8]
Retention Time Shifts
Consistent retention times are critical for reliable peak identification and quantification. Shifts or drifts in retention time suggest a change in the chromatographic conditions.[12]
1. Q: The retention time for this compound is gradually decreasing/increasing over a sequence of injections. Why?
A: Drifting retention times are often caused by gradual changes in the system.
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Column Equilibration: The column may not be fully equilibrated with the mobile phase before the start of the analytical run. This is common with gradient methods.[13]
-
Mobile Phase Composition Change: The composition of a pre-mixed mobile phase can change over time due to the evaporation of the more volatile solvent (e.g., acetonitrile).[14] For systems that mix online, one solvent line may have a partial blockage or a faulty check valve.[15]
-
Temperature Fluctuations: If the column is not in a temperature-controlled compartment, changes in the ambient laboratory temperature can cause retention times to drift. Retention in reversed-phase chromatography can change by 1-3% for every 1°C change.[12]
-
Column Aging: Over its lifetime, a column's stationary phase can slowly degrade or become contaminated, leading to a gradual shift in retention.[16]
Troubleshooting Steps:
-
Ensure Proper Equilibration: Increase the column equilibration time between runs. Monitor the baseline and system pressure until they are stable before injecting.[13]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs covered to minimize evaporation.[14]
-
Use a Column Oven: Maintain a constant and controlled column temperature using an oven.[17]
-
Monitor Column Performance: Track column performance over time. If retention shifts cannot be corrected, the column may need to be replaced.[10]
2. Q: My this compound peak has suddenly shifted to a much earlier or later retention time. What is the cause?
A: Abrupt shifts in retention time usually point to a significant, sudden change in the HPLC system.
-
Flow Rate Change: An incorrect flow rate is a common cause. This can be due to a leak in the system, worn pump seals, or air bubbles in the pump.[10][12] A lower flow rate will increase retention time, while a higher flow rate will decrease it.[15]
-
Incorrect Mobile Phase: The wrong mobile phase may have been prepared or placed on the system. A stronger mobile phase (higher organic content in reversed-phase) will cause peaks to elute earlier, while a weaker one will cause them to elute later.
-
Phase Dewetting (Phase Collapse): If using a highly aqueous mobile phase with a traditional C18 column, the stationary phase can lose its solvation, leading to a sudden and dramatic loss of retention for all analytes. This is usually reversible by flushing the column with a high percentage of organic solvent.[15]
-
Large pH Shift: An error in buffer preparation could lead to a significant change in mobile phase pH, drastically altering the retention of an ionizable compound like Loxoprofen.
Troubleshooting Steps:
-
Check the Flow Rate: Verify the pump flow rate by collecting the eluent in a graduated cylinder for a set time.[17]
-
Inspect for Leaks: Carefully check all fittings and connections for any signs of leaks.[10]
-
Purge the Pump: Degas the mobile phase and purge the pump to remove any air bubbles.[17]
-
Verify Mobile Phase: Double-check that the correct mobile phase composition was prepared and is being drawn by the pump.[17]
Data Presentation
Table 1: Typical HPLC Method Parameters for Loxoprofen Analysis
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [9][18][19] |
| Mobile Phase | Acetonitrile and buffered water | [9][18][19] |
| Composition | Acetonitrile:Buffer (e.g., 55:45 or 50:50 v/v) | [18][20] |
| Buffer | Sodium Dihydrogen Phosphate or Triethylamine | [18][20] |
| pH | 2.9 - 6.5 (acidic pH often preferred) | [9][18] |
| Flow Rate | 1.0 mL/min | [18][20] |
| Detection (UV) | 220 nm | [9][18][20] |
| Injection Volume | 10 - 20 µL | [9][18] |
| Temperature | Ambient or controlled (e.g., 20 ± 2 °C) | [9] |
Experimental Protocols
Standard Sample Preparation Protocol
This protocol is a general guideline for preparing this compound for analysis.
-
Prepare Stock Solution: Accurately weigh a suitable amount of this compound standard and dissolve it in a Class A volumetric flask using methanol or mobile phase to create a stock solution (e.g., 1 mg/mL).[18]
-
Prepare Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards in the desired concentration range (e.g., 0.1 to 10 µg/mL).[18][19]
-
Filtration: Filter the final solutions through a 0.2 or 0.45 µm syringe filter to remove any particulates before injection.[9][18]
-
Storage: Store stock solutions at 4°C, protected from light, to prevent degradation.[9] Prepare working standards fresh daily.[9]
Example HPLC-UV Method
This method is based on published literature for the analysis of Loxoprofen and serves as a robust starting point.[9][18][20]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[18]
-
Mobile Phase A: 0.1 M Sodium Dihydrogen Phosphate buffer.[18]
-
Mobile Phase B: Acetonitrile.
-
Composition: Mix Mobile Phase A and B in a ratio of 45:55 (v/v). Adjust the pH of the final mixture to 6.5 with phosphoric acid.[18][19] Alternatively, for better peak shape, use a ratio of 50:50 (v/v) Acetonitrile:0.15% Triethylamine and adjust the pH to 2.2 with phosphoric acid.[20]
-
Degassing: Degas the final mobile phase mixture by sonication or vacuum filtration before use.[9][20]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25°C (controlled).
-
Run Time: Sufficient to allow for the elution of the this compound peak and any potential late-eluting compounds (e.g., 10-15 minutes).
Visualization Diagrams
The following diagrams provide logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for retention time shifts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. welch-us.com [welch-us.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Why is my LC Retention Time Shifting? [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. lctsbible.com [lctsbible.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Minimizing ion suppression in the analysis of Loxoprofen with Loxoprofen-d3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of Loxoprofen using its deuterated internal standard, Loxoprofen-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern in my Loxoprofen analysis?
A: Ion suppression is a type of matrix effect where non-target components in a sample reduce the ionization efficiency of the analyte of interest (Loxoprofen) in the mass spectrometer's ion source.[1][2] This occurs when co-eluting matrix components compete with the analyte for the available charge during the ionization process, leading to a decreased signal.[1][3] It is a major concern because it can lead to inaccurate and unreliable quantitative results, reduced sensitivity, and poor reproducibility.[2][4] If not properly addressed, you might underestimate the concentration of Loxoprofen or even fail to detect it at low levels.[2][5]
Q2: What are the most common causes of ion suppression when analyzing biological samples for Loxoprofen?
A: For bioanalysis in matrices like plasma or urine, the most common causes of ion suppression are endogenous components that are co-extracted with Loxoprofen.[6] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) mode.[7] Other sources include salts, proteins, lipids, and metabolites that co-elute with the analyte.[1][7] Exogenous sources, such as mobile phase additives or plasticizers from lab consumables, can also contribute.[3]
Q3: How can I determine if my Loxoprofen assay is affected by ion suppression?
A: The most direct method is to perform a post-column infusion experiment.[8] In this technique, a solution of Loxoprofen is continuously infused into the LC flow after the analytical column while a blank, extracted matrix sample is injected.[8] A drop in the constant analyte signal indicates regions of the chromatogram where co-eluting matrix components are causing ion suppression.[8] Another method is to compare the slope of a calibration curve prepared in the sample matrix with one prepared in a pure solvent; a significant difference between the slopes indicates the presence of matrix effects.[1]
Q4: My internal standard (this compound) signal is also low and variable. Is this related to ion suppression?
A: Yes, this is a classic sign of significant ion suppression. A stable isotope-labeled (SIL) internal standard like this compound is designed to co-elute with Loxoprofen and be affected by ion suppression in the same way.[1] While the ratio of analyte to internal standard should remain constant to ensure accurate quantification, severe suppression can reduce the signal of both to a level that compromises the assay's sensitivity and precision.[1][2] Variability in the internal standard response across different samples indicates inconsistent matrix effects.[5]
Q5: What is the best sample preparation strategy to minimize ion suppression for Loxoprofen?
A: Improving sample cleanup is the most effective way to combat ion suppression.[6][9] The goal is to remove interfering matrix components, especially phospholipids, before LC-MS analysis.[1]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences.[1] Polymeric mixed-mode or specific phospholipid removal SPE plates can yield very clean extracts.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts and is often better than simple protein precipitation.[9] For an acidic drug like Loxoprofen, adjusting the sample pH to be two units lower than its pKa will keep it uncharged, allowing for efficient extraction into an organic solvent like ethyl acetate.[6][10]
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing phospholipids and other small-molecule interferences, which can lead to significant ion suppression.[6]
Q6: Can I reduce ion suppression by changing my chromatographic method?
A: Yes. Optimizing chromatographic conditions is a key strategy.[1] The goal is to achieve separation between Loxoprofen/Loxoprofen-d3 and the regions where matrix components cause suppression.[9]
-
Adjust Retention: Often, ion suppression is most severe at the beginning of the run (where unretained compounds elute) and at the end of a gradient (where strongly retained compounds like phospholipids elute).[9] Adjusting the mobile phase composition or gradient profile to move the Loxoprofen peak away from these zones can significantly improve the signal.[8][9]
-
Change Selectivity: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice-versa) or using a column with a different stationary phase (e.g., Phenyl-Hexyl, F5) can alter the elution order of analytes and interferences, potentially resolving them.[9]
Q7: I've tried improving my sample preparation and chromatography, but still see suppression. What else can I do?
A: If ion suppression persists, consider the following:
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Sample Dilution: Simply diluting the final extract can reduce the concentration of interfering matrix components.[11][12] This is only a viable option if the resulting Loxoprofen concentration is still well above the lower limit of quantification (LLOQ).[12]
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Reduce Injection Volume: Injecting a smaller volume reduces the total mass of matrix components entering the ion source.[13]
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][9] If your instrument has an APCI source, testing it may be worthwhile.
-
Check Instrument Settings: Ensure ion source parameters (e.g., temperature, gas flows) are optimized for Loxoprofen to maximize its ionization efficiency relative to background interferences.[1]
Data & Parameters
Table 1: Example Mass Spectrometry Parameters for Loxoprofen Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference |
| Loxoprofen | 245.0 | 83.1 | Negative ESI | [14] |
| This compound | 248.0 | 83.1 | Negative ESI | Inferred |
| trans-Loxoprofen Alcohol | 247.1 | 201.1 / 203.1 | Negative ESI | [14][15] |
| cis-Loxoprofen Alcohol | 247.1 | 217.1 / 202.2 | Negative ESI | [14][15] |
Note: The product ion for this compound is assumed to be the same as the unlabeled compound, which is common if the deuterium labels are not on the fragmented portion of the molecule. This should be confirmed experimentally.
Table 2: Qualitative Comparison of Sample Preparation Techniques
| Technique | Complexity | Cost | Throughput | Effectiveness for Removing Phospholipids | Relative Ion Suppression |
| Protein Precipitation (PPT) | Low | Low | High | Poor | High |
| Liquid-Liquid Extraction (LLE) | Medium | Low-Medium | Medium | Good | Low-Medium |
| Solid-Phase Extraction (SPE) | High | High | Medium-High | Excellent | Low |
| Phospholipid Depletion Plates | Medium | High | High | Excellent | Low |
Visual Guides & Workflows
Caption: The process of ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Loxoprofen from Plasma
This protocol is designed to extract Loxoprofen from a plasma matrix, minimizing interferences.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (in methanol or acetonitrile) to each tube. Vortex briefly.
-
Acidification: Add 20 µL of 2% formic acid to each tube to acidify the sample. This ensures Loxoprofen (an acidic drug) is in its neutral form for efficient extraction.[6] Vortex for 10 seconds.
-
Extraction: Add 600 µL of ethyl acetate to each tube.[10]
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new, clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Loxoprofen from Plasma
This protocol uses a mixed-mode cation exchange SPE plate for robust cleanup.
-
Sample Pre-treatment: Mix 100 µL of plasma with 10 µL of this compound internal standard. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Plate Conditioning: Place a mixed-mode cation exchange SPE plate on a vacuum manifold. Condition the wells by sequentially passing 500 µL of methanol followed by 500 µL of water under low vacuum.
-
Sample Loading: Load the pre-treated sample from step 1 into the conditioned wells. Apply a low vacuum to slowly draw the sample through the sorbent.
-
Washing:
-
Wash 1: Add 500 µL of 2% formic acid in water to each well to remove polar interferences.
-
Wash 2: Add 500 µL of methanol to each well to remove less polar, non-basic interferences.
-
Dry the sorbent bed completely under high vacuum for 5 minutes.
-
-
Elution: Place a clean collection plate inside the manifold. Elute Loxoprofen by adding 2 x 250 µL of 5% ammonium hydroxide in methanol to each well.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.
-
Analysis: Transfer to autosampler vials for LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: High-Throughput Analysis of Loxoprofen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of Loxoprofen. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for high-throughput analysis of Loxoprofen?
A1: The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods offer a balance of speed, sensitivity, and specificity required for analyzing a large number of samples.
Q2: What are the typical validation parameters for a Loxoprofen bioanalytical method?
A2: According to regulatory guidelines, a validated bioanalytical method for Loxoprofen should include data on linearity, precision, accuracy, selectivity, specificity, recovery, and stability.[2][5]
Q3: What is a suitable internal standard (IS) for Loxoprofen analysis?
A3: Several compounds have been successfully used as internal standards for Loxoprofen analysis, including Diclofenac potassium, Ketoprofen, and Ibuprofen.[1][6][7] The choice of IS should be based on its chemical similarity to Loxoprofen and its chromatographic behavior.
Q4: How can I improve the throughput of my Loxoprofen analysis?
A4: To improve throughput, consider optimizing sample preparation to reduce steps, using ultra-high-performance liquid chromatography (UHPLC) systems for faster run times, and employing automated liquid handling systems for sample processing.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-throughput analysis of Loxoprofen.
Chromatographic Issues
Q5: I am observing peak fronting or tailing in my chromatogram. What could be the cause and how can I fix it?
A5: Peak asymmetry can be caused by several factors. Here's a systematic approach to troubleshooting:
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
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Poor Sample Solubility: Loxoprofen may not be fully dissolved in the injection solvent. Ensure the sample solvent is compatible with the mobile phase.
-
Column Degradation: Over time, the stationary phase of the column can degrade. Try washing the column with a strong solvent or replace it if necessary.
-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of Loxoprofen, a propionic acid derivative. Adjusting the pH can improve peak shape.
-
Contamination: Contaminants in the sample or from the system can interfere with the peak shape. Ensure all solvents and samples are properly filtered.
Q6: My retention times are shifting between injections. What should I do?
A6: Retention time variability can compromise data quality. Consider the following:
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Inconsistent Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. For gradient elution, check the pump performance.
-
Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.
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Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection sequence.
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Changes in Flow Rate: Check the HPLC pump for any leaks or pressure fluctuations.
Sensitivity and Recovery Issues
Q7: I am experiencing low sensitivity for Loxoprofen. How can I improve it?
A7: Low sensitivity can be a significant issue, especially when analyzing samples with low concentrations of Loxoprofen.
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Optimize Detection Wavelength: For UV detection, ensure you are using the wavelength of maximum absorbance for Loxoprofen, which is typically around 222-225 nm.[2][6]
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Improve Sample Preparation: Use a sample preparation technique that concentrates the analyte, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]
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Switch to a More Sensitive Detector: If using a UV detector, consider switching to a mass spectrometer (MS), which offers significantly higher sensitivity and selectivity.[3]
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Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion.
Q8: My recovery of Loxoprofen is low and inconsistent. What are the potential reasons?
A8: Poor and variable recovery can lead to inaccurate quantification.
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Suboptimal Extraction pH: The extraction efficiency of Loxoprofen is pH-dependent. Adjust the pH of the sample to ensure Loxoprofen is in its non-ionized form for efficient extraction into an organic solvent.
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Inefficient Extraction Solvent: The choice of extraction solvent is critical. Test different solvents to find one that provides the best recovery for Loxoprofen.
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Matrix Effects (for LC-MS/MS): Components in the biological matrix can suppress or enhance the ionization of Loxoprofen. Optimize the sample cleanup process to minimize matrix effects. A different sample preparation method or a more thorough cleanup step may be necessary.
Data Presentation
Table 1: Summary of HPLC-UV Method Parameters for Loxoprofen Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[5] |
| Column | Agilent eclipse ODS C18 (150 x 4.6 mm, 5µm) | PRIMESIL C18 (250 x 4.6 mm) | Mediterranea Sea C18 (250×4.6mm, 5um) |
| Mobile Phase | Phosphate buffer pH 2.5: Acetonitrile (55:45, v/v) | Methanol: 0.05% OPA buffer (75:25 v/v) | Acetonitrile: 0.01 M NaH2PO4 buffer pH 6.5 (55:45) |
| Flow Rate | 1.5 ml/min | 1 ml/min | 1ml/ min |
| Detection | UV at 320 nm | DAD at 225nm | UV at 220 nm |
| Linearity Range | 0.06 - 10.00 µg/ml | 5 - 25µg/ml | 0.1 - 10 ppm |
| LLOQ | 0.06 µg/ml | 0.278032 µg/ml | 0.1ppm |
| Recovery | 90.00% | 97.71% to 101.09% | > 90% |
Table 2: Summary of LC-MS/MS Method Parameters for Loxoprofen Analysis
| Parameter | Method 1[3] |
| Column | Poroshell 120 EC-C18 (4.6 mm×50 mm; 2.7 μm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.6 mL/min |
| Detection | Multiple-reaction monitoring (MRM) with positive electrospray ionization |
| Linearity Range | 5.0 to 5000 ng/mL |
| LLOQ | 5.0 ng/mL |
| Recovery | 89.08% ~ 109.27% |
Experimental Protocols
HPLC-UV Method for Loxoprofen in Human Plasma[1]
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Sample Preparation (Liquid-Liquid Extraction):
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To 1 ml of plasma, add the internal standard (Diclofenac potassium).
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Add 0.5 ml of 2 M hydrochloric acid and vortex.
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Add 7 ml of dichloromethane, vortex for 1 min, and centrifuge for 10 min at 4000 rpm.
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Transfer 5 ml of the organic layer to a new tube and evaporate to dryness at 40°C.
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Reconstitute the residue in 200 µl of the mobile phase.
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Inject 150 µl into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Agilent eclipse ODS C18 (150 x 4.6 mm, 5µm)
-
Mobile Phase: Phosphate buffer (pH 2.5): Acetonitrile (55:45, v/v)
-
Flow Rate: 1.5 ml/min
-
Detection: UV at 320 nm
-
Column Temperature: Ambient
-
LC-MS/MS Method for Loxoprofen in Plasma and Tissues[3]
-
Sample Preparation (Protein Precipitation):
-
Precipitate analytic samples with methanol in a single step.
-
-
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (4.6 mm×50 mm; 2.7 μm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple-reaction monitoring (MRM)
-
Transitions:
-
Loxoprofen: m/z 265.9 > 184.8
-
Internal Standard (rac-trans-loxoprofen-D3 alcohol): m/z 268.8 > 187.9
-
-
Mandatory Visualization
References
- 1. tsijournals.com [tsijournals.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Direct and simultaneous analysis of loxoprofen and its diastereometric alcohol metabolites in human serum by on-line column switching liquid chromatography and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the chromatographic separation of Loxoprofen isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of Loxoprofen isomers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic separation of Loxoprofen isomers.
Question: Why am I observing poor resolution between the Loxoprofen stereoisomers?
Answer:
Poor resolution is a common challenge in the chiral separation of Loxoprofen. Several factors can contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Review Your Stationary Phase: The choice of chiral stationary phase (CSP) is critical. For Loxoprofen, polysaccharide-based CSPs are often successful.
-
Recommended Columns: Columns such as Chiralcel OJ and Chiralcel OJ-R, which are based on cellulose derivatives, have demonstrated good resolution for all four Loxoprofen stereoisomers.[1][2][3] If you are using a different type of chiral column, consider switching to one of these recommended phases.
-
-
Optimize Your Mobile Phase: The composition of the mobile phase significantly impacts selectivity and resolution.
-
Organic Modifier: The type and concentration of the organic modifier are crucial. For normal-phase chromatography, a common mobile phase is a mixture of hexane and 2-propanol.[1][2][3] For reversed-phase chromatography, methanol or acetonitrile are typically used with a buffered aqueous phase. The ratio of the organic modifier to the aqueous/non-polar phase should be systematically varied to find the optimal balance between retention and resolution.
-
Acidic Additive: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution for acidic compounds like Loxoprofen.[1][2] A typical concentration is 0.1%.
-
pH of Aqueous Phase (for Reversed-Phase): The pH of the mobile phase buffer can influence the ionization state of Loxoprofen and its interaction with the stationary phase. A pH around 3.0 has been shown to provide good resolution.[1] It is advisable to operate at a pH at least 2 units away from the pKa of Loxoprofen to ensure a consistent ionization state.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase. However, this will also increase the analysis time. A typical starting flow rate is 1.0 ml/min.[1][2]
-
Control the Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. While room temperature is often sufficient, experimenting with different column temperatures (e.g., in the range of 20°C to 40°C) may enhance resolution.
The following diagram illustrates a general workflow for troubleshooting poor resolution:
References
Best practices for the preparation and storage of Loxoprofen-d3 standards.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of Loxoprofen-d3 standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound is a stable isotope-labeled version of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), it is used as an internal standard.[1] The key advantage of using a deuterated standard is that it is chemically almost identical to the non-labeled analyte (Loxoprofen) and behaves similarly during sample preparation and analysis. However, due to the presence of deuterium atoms, it has a slightly higher molecular weight, allowing it to be distinguished from the native Loxoprofen by the mass spectrometer. This enables more accurate quantification of Loxoprofen in complex matrices by correcting for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The table below summarizes the known solubility data. It is recommended to use freshly opened, high-purity solvents for preparing stock solutions.
Q3: What are the optimal storage conditions for this compound standards?
For long-term stability, this compound standards, both in solid form and in solution, should be stored at 2-8°C in a refrigerator.[1] It is advisable to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[2] To prevent degradation, avoid storing solutions in acidic or basic conditions for extended periods.
Q4: How stable is this compound in solution?
As a stable isotope-labeled compound, this compound maintains its chemical integrity under standard laboratory conditions. Studies on the non-deuterated form of Loxoprofen have shown that solutions are stable for at least 24 hours at room temperature. For long-term storage of stock solutions, refrigeration at 2-8°C is recommended to minimize any potential degradation.
Data Presentation
Table 1: Solubility of this compound and Loxoprofen
| Compound | Solvent | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[2] |
| Loxoprofen | Dimethyl Sulfoxide (DMSO) | 49 mg/mL[3] |
| Loxoprofen | Ethanol | 49 mg/mL[3] |
| Loxoprofen | Water | Insoluble[3] |
Table 2: Recommended Stock Solution Concentrations
| Concentration (mM) | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 | 4.0109 mL | 20.0545 mL | 40.1091 mL |
| 5 | 0.8022 mL | 4.0109 mL | 8.0218 mL |
| 10 | 0.4011 mL | 2.0055 mL | 4.0109 mL |
| This table is based on the molecular weight of this compound (249.32 g/mol ) and can be used as a guide for preparing stock solutions in a suitable solvent like DMSO.[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Objective: To prepare a high-concentration stock solution of this compound for use in serial dilutions and the preparation of calibration standards.
Materials:
-
This compound (solid form)
-
High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 10 mL)
-
Pipettes and tips
Procedure:
-
Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Carefully transfer the weighed this compound into a clean volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
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Gently swirl the flask to ensure complete dissolution.
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Once dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled, airtight vial and store at 2-8°C.
Preparation of Calibration Standards
Objective: To prepare a series of this compound solutions of known concentrations to be used for instrument calibration.
Procedure:
-
From the 1 mg/mL stock solution, perform serial dilutions to prepare a set of working standards. The concentration range should be appropriate for the expected analyte concentration in the samples.
-
For example, to prepare a 10 µg/mL working standard, dilute 10 µL of the 1 mg/mL stock solution in 990 µL of the solvent.
-
From this working standard, further dilutions can be made to create a calibration curve with multiple points.
Troubleshooting Guides
Issue 1: Inaccurate Quantification or Poor Reproducibility
-
Possible Cause: Degradation of the standard solution.
-
Solution: Prepare fresh stock solutions and store them properly at 2-8°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inaccurate initial weighing of the standard.
-
Solution: Ensure the analytical balance is properly calibrated and handled correctly.
-
-
Possible Cause: Matrix effects in the sample.
-
Solution: While deuterated standards are designed to compensate for matrix effects, significant ion suppression or enhancement can still occur.[4] Optimize the sample preparation method to remove interfering substances.
-
Issue 2: Retention Time Shift of the Deuterated Standard
-
Possible Cause: Isotopic effect.
-
Solution: A slight shift in retention time between the deuterated and non-deuterated analyte can sometimes be observed, especially with a high degree of deuteration.[5] This is generally acceptable as long as the peak shape is good and the integration is accurate. Ensure that the integration parameters in your chromatography software are set to correctly identify and integrate the peak for the deuterated standard.
-
Issue 3: Evidence of Hydrogen-Deuterium (H-D) Exchange
-
Possible Cause: Exposure to protic solvents or inappropriate pH.
Mandatory Visualization
Caption: Workflow for the preparation and use of this compound standards.
Caption: Troubleshooting decision tree for common issues with this compound standards.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. myadlm.org [myadlm.org]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) to Characterize Monoclonal Antibody Structure [ebrary.net]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of Loxoprofen-d3 with other internal standards for Loxoprofen analysis.
Loxoprofen-d3 in Bioanalysis: A Comparative Guide to Internal Standards
In the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices such as plasma. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of this compound and other compounds used as internal standards in the bioanalysis of Loxoprofen, supported by experimental data from various studies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] By incorporating deuterium atoms, this compound is chemically almost identical to Loxoprofen, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This close similarity allows for more effective normalization and leads to higher precision and accuracy in quantification.
One study on the analysis of trans-loxoprofen-alcohol, a major active metabolite of Loxoprofen, utilized rac-trans-loxoprofen-D3 alcohol as the internal standard. The method demonstrated excellent performance characteristics, as detailed in the tables below.[1][3][4]
Alternative Internal Standards: Structural Analogs
While deuterated standards are preferred, their availability or cost can sometimes lead researchers to use structural analogs as internal standards. These are compounds that are chemically similar to the analyte but not isotopically labeled. For Loxoprofen analysis, compounds such as Ketoprofen and Tolbutamide have been employed.[5][6][7][8][9][10][11][12] While often providing acceptable results, structural analogs may not perfectly mimic the extraction and ionization behavior of the analyte, potentially leading to less accurate quantification compared to a deuterated standard.
Quantitative Data Comparison
The following tables summarize the validation parameters from studies utilizing this compound (for a metabolite) and other internal standards for Loxoprofen analysis. It is important to note that the data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Performance of rac-trans-loxoprofen-D3 alcohol as an Internal Standard for trans-loxoprofen-alcohol Analysis [1][3][4]
| Parameter | Performance Metric |
| Linearity Range | 5.0 - 5000 ng/mL |
| Intra-day Precision | ≤ 8.94% |
| Inter-day Precision | ≤ 7.26% |
| Extraction Recovery | 89.08% - 109.27% |
| Matrix Effect | 89.00% - 106.80% |
Table 2: Performance of Tolbutamide as an Internal Standard for Loxoprofen Analysis [5]
| Parameter | Performance Metric |
| Linearity Range | 0.1 - 40.0 µg/mL |
| Correlation Coefficient (R²) | 0.997 |
| Intra-day Precision (QC samples) | Not explicitly stated |
| Inter-day Precision (QC samples) | Not explicitly stated |
| Accuracy (QC samples) | Not explicitly stated |
Table 3: Performance of Ketoprofen as an Internal Standard for Loxoprofen Analysis [6][7][9]
| Parameter | Performance Metric |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r) | 0.999 |
| Intra-assay Precision (CV%) | 2.8% - 5.2% |
| Inter-assay Precision (CV%) | 4.8% - 7.0% |
| Recovery | Loxoprofen: 69.7%, Ketoprofen: 67.6% |
Experimental Protocols
Method Using rac-trans-loxoprofen-D3 alcohol IS for trans-loxoprofen-alcohol[3][4]
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatography:
-
Column: Reverse-phase Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm).
-
Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min.
-
-
Detection:
-
Instrument: LC-MS/MS with positive electrospray ionization (ESI).
-
MRM Transitions:
-
trans-loxoprofen-alcohol: m/z 265.9 > 184.8
-
rac-trans-loxoprofen-D3 alcohol (IS): m/z 268.8 > 187.9
-
-
Method Using Tolbutamide IS for Loxoprofen[5]
-
Sample Preparation: Plasma (10 µL) was mixed with 90 µL of acetonitrile containing 0.1% formic acid and 5 µM of tolbutamide (IS). The mixture was vortexed and centrifuged.
-
Chromatography: Details of the column and mobile phase were not fully specified in the provided context.
-
Detection:
-
Instrument: LC-MS/MS in negative ionization mode.
-
MRM Transitions:
-
Loxoprofen: m/z 245.0 → 83.1
-
-
Method Using Ketoprofen IS for Loxoprofen[6]
-
Sample Preparation: Loxoprofen and ketoprofen (IS) were extracted from 20 µL of human plasma using ethyl acetate at an acidic pH.
-
Chromatography:
-
Column: Atlantis dC18.
-
Mobile Phase: Methanol:water (75:25, v/v).
-
-
Detection:
-
Instrument: LC-MS/MS with selected reaction monitoring (SRM).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalysis of Loxoprofen using an internal standard.
Caption: Bioanalytical workflow for Loxoprofen quantification.
References
- 1. Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnant SD Rats by a Validated LC-MS/MS Method:Application to a Toxicokinetics and Tissue Distribution Study | Bentham Science [eurekaselect.com]
- 2. Loxoprofen-d4 | Benchchem [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Determination of Trans-loxoprofen-alcohol Tromethamine in Pregnan...: Ingenta Connect [ingentaconnect.com]
- 5. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of Loxoprofen Distribution in Biological Fluids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of loxoprofen levels in different biological fluids, targeted at researchers, scientists, and drug development professionals. The following sections detail the pharmacokinetic profile of loxoprofen in plasma and urine, outline the analytical methodologies for its quantification, and describe its metabolic pathway.
Pharmacokinetic Profile of Loxoprofen
Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is rapidly absorbed and converted to its active trans-alcohol metabolite. Its distribution and elimination are key to understanding its therapeutic efficacy and potential side effects.
Loxoprofen Levels in Human Plasma
Following oral administration, loxoprofen is quickly absorbed from the gastrointestinal tract, reaching peak plasma concentrations of the parent drug in approximately 30 minutes, and its active trans-alcohol metabolite in about 50 minutes. Several studies have characterized the pharmacokinetic parameters of loxoprofen in human plasma, providing valuable data for dosage and formulation development.
Table 1: Pharmacokinetic Parameters of Loxoprofen in Human Plasma Following a Single Oral Dose of 60 mg
| Parameter | Loxoprofen | trans-alcohol Metabolite | Reference |
| Cmax (μg/mL) | 7.17 ± 1.63 | 2.4 (average) | [1] |
| Tmax (h) | 0.46 ± 0.23 | 0.9 (average) | [1] |
| AUC0-10h (μg·h/mL) | 11.65 ± 3.75 | - | [1] |
| AUC0-∞ (μg·h/mL) | 12.04 ± 1.42 | - | [1] |
| t1/2 (h) | ~1.25 | ~1.25 | [2][3][4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Note: Values are presented as mean ± standard deviation where available.
Loxoprofen Levels in Synovial Fluid
Loxoprofen Levels in Urine
Loxoprofen and its metabolites are primarily excreted through the kidneys. Approximately 50% of an administered dose is excreted in the urine, mainly as conjugates of loxoprofen and its trans-alcohol metabolite.
Table 2: Urinary Excretion of Loxoprofen and its Metabolites
| Parameter | Finding | Reference |
| Total Urinary Excretion | Approximately 50% of the administered dose. | |
| Major Forms in Urine | Glucuronide conjugates of loxoprofen and its trans-alcohol metabolite. | |
| Urinary Recovery | The contribution of the trans-alcohol metabolite to the total urinary recovery can be significant. |
Experimental Protocols
Accurate quantification of loxoprofen in biological matrices is crucial for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.
Sample Preparation from Plasma
A typical liquid-liquid extraction (LLE) method for plasma samples is as follows:
-
To a 0.2 mL plasma sample, add an internal standard (e.g., ibuprofen).
-
Acidify the plasma sample.
-
Add an extraction solvent (e.g., a mixture of hexane and ether).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common HPLC method for the analysis of loxoprofen involves:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% ammonium acetate) and an organic solvent (e.g., acetonitrile) in a 25:75 v/v ratio.[1]
-
Detection: Mass spectrometry (MS) is often used for its high sensitivity and selectivity.[1]
Mandatory Visualizations
Loxoprofen Metabolic Pathway
Loxoprofen undergoes extensive metabolism in the body. The primary pathway involves the reduction of the ketone group to form the pharmacologically active trans-alcohol metabolite and the inactive cis-alcohol metabolite. Further metabolism includes hydroxylation and glucuronidation.
Experimental Workflow for Loxoprofen Analysis in Plasma
The following diagram illustrates a typical workflow for the quantitative analysis of loxoprofen in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Decreased oral bioavailability of loxoprofen at second administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for the Selection of Loxoprofen-d3 as an Internal Standard in Bioanalytical Assays
A Comparative Guide for Researchers and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods, particularly for quantitative analysis by mass spectrometry. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive justification for the selection of Loxoprofen-d3, a stable isotope-labeled (SIL) analog of Loxoprofen, as the preferred internal standard for its quantification in biological matrices.
The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards
In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled version of the analyte as an internal standard is widely considered the "gold standard".[1][2] this compound is a deuterated form of Loxoprofen, meaning three hydrogen atoms in the molecule have been replaced with deuterium atoms.[3][4][5] This subtle change in mass allows it to be distinguished from the unlabeled Loxoprofen by the mass spectrometer, while its physicochemical properties remain nearly identical.
The primary advantages of using a SIL IS like this compound include:
-
Similar Extraction Recovery: this compound will have nearly identical partitioning behavior to Loxoprofen during sample extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction), ensuring that any loss of analyte during this step is mirrored by a proportional loss of the internal standard.[1]
-
Co-elution in Chromatography: In liquid chromatography-mass spectrometry (LC-MS) methods, this compound will chromatograph almost identically to Loxoprofen, meaning they will elute at very similar retention times.[1][2] This is crucial for compensating for matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte.
-
Comparable Ionization Efficiency: this compound exhibits a similar ionization response in the mass spectrometer's ion source as the native Loxoprofen.[1] This allows it to effectively normalize for fluctuations in instrument performance and ionization suppression or enhancement.
Performance Comparison: this compound vs. Alternative Internal Standards
While SIL internal standards are preferred, other structurally similar compounds, known as structural analogs, have also been used for the quantification of Loxoprofen. Commonly used alternatives include Ketoprofen and Diclofenac.[6][7][8] The following table summarizes typical performance data from bioanalytical methods using this compound and these alternative internal standards.
| Performance Parameter | This compound (for trans-loxoprofen-alcohol) | Ketoprofen (for Loxoprofen) | Diclofenac (for Loxoprofen) |
| Linearity (r²) | > 0.99 | > 0.999 | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL | 0.1 µg/mL (100 ng/mL) | 0.06 µg/mL (60 ng/mL) |
| Intra-day Precision (%RSD) | < 8.94% | < 5% | Not Reported |
| Inter-day Precision (%RSD) | < 7.26% | < 5% | Not Reported |
| Accuracy (%RE) | Within ±15% | Within ±10% | 80-120% |
| Extraction Recovery | 89.08 - 109.27% | > 90% | Not Reported |
| Matrix Effect | 89.00 - 106.80% | No interference observed | No interference observed |
| Reference | [9] | [7] | [6] |
Note: The data presented is a summary from different studies and direct head-to-head comparison under identical experimental conditions may yield different results. The use of this compound was for a metabolite of Loxoprofen, which demonstrates its applicability within the drug's metabolic pathway.
While methods using structural analogs like Ketoprofen and Diclofenac can achieve acceptable validation parameters, they are more susceptible to differential matrix effects and variations in extraction recovery compared to a stable isotope-labeled internal standard. The closer the physicochemical properties of the internal standard to the analyte, the better it can compensate for analytical variability.
Experimental Protocols
Methodology using this compound as an Internal Standard (for trans-loxoprofen-alcohol)
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatography: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm) with a gradient mobile phase of acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).
-
MRM Transition for trans-loxoprofen-alcohol: m/z 265.9 > 184.8
-
MRM Transition for rac-trans-loxoprofen-D3 alcohol: m/z 268.8 > 187.9[9]
-
Methodology using Ketoprofen as an Internal Standard (for Loxoprofen)
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: C18 column (e.g., Mediterranea Sea C18, 250 × 4.6mm, 5um) with an isocratic mobile phase of acetonitrile and 0.01 M NaH2PO4 buffer (55:45, v/v) at pH 6.5.
-
Detection: UV detection at 220 nm.[7]
Methodology using Diclofenac as an Internal Standard (for Loxoprofen)
-
Sample Preparation: Liquid-liquid extraction with dichloromethane after acidification with 2 M hydrochloric acid.
-
Chromatography: Not specified in the provided abstract.
-
Detection: UV detection.[6]
Justification for Selection
The following diagram illustrates the logical workflow for selecting an internal standard for Loxoprofen analysis, leading to the justification of this compound.
Caption: Logical workflow for the selection of an internal standard for Loxoprofen analysis.
References
- 1. ionsource.com [ionsource.com]
- 2. Choosing an Internal Standard [restek.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tsijournals.com [tsijournals.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Inter-day and Intra-day Precision and Accuracy for Loxoprofen Quantification
This guide provides a detailed comparison of analytical methods for the quantification of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data. The focus is on inter-day and intra-day precision and accuracy, crucial parameters in bioanalytical method validation.
Comparative Analysis of Loxoprofen Quantification Methods
Various analytical techniques have been validated for the quantification of loxoprofen in biological matrices, primarily human plasma. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. The choice of method often depends on the required sensitivity, selectivity, and the nature of the study, such as pharmacokinetics or bioequivalence.
The precision of an analytical method is typically expressed as the relative standard deviation (%RSD), while accuracy is reported as the percentage of the nominal concentration (%Accuracy or %Recovery). These parameters are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
High-Performance Liquid Chromatography with UV detection is a widely used, cost-effective method for loxoprofen analysis. The following tables summarize the inter-day and intra-day precision and accuracy from a representative study.
Table 1: Intra-day Precision and Accuracy of Loxoprofen in Human Plasma by HPLC-UV [1][2]
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) ± SD (n=5) | Precision (%RSD) | Accuracy (%) |
| 0.1 (LLOQ) | 0.091 ± 0.002 | 2.19 | 91.8 |
| 2 | 1.86 ± 0.05 | 2.68 | 93.0 |
| 6 | 5.82 ± 0.08 | 1.37 | 97.0 |
| 10 | 9.38 ± 0.21 | 2.23 | 93.8 |
Table 2: Inter-day Precision and Accuracy of Loxoprofen in Human Plasma by HPLC-UV [1][2]
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) ± SD (n=5) | Precision (%RSD) | Accuracy (%) |
| 0.1 (LLOQ) | 0.098 ± 0.001 | 1.02 | 98.0 |
| 2 | 1.82 ± 0.06 | 3.29 | 91.0 |
| 6 | 5.94 ± 0.04 | 0.67 | 99.0 |
| 10 | 9.37 ± 0.29 | 3.09 | 93.7 |
While HPLC-UV is robust, other methods offer different advantages. For instance, a study utilizing RP-HPLC with a Diode Array Detector (DAD) reported intraday and interday precision results to be within 2%. Another approach using spectrophotometry based on charge transfer complexation also demonstrated good linearity and was successfully applied for the assay of loxoprofen in bulk drug and pharmaceutical dosage forms[3]. For higher sensitivity and selectivity, LC-MS methods are employed, although specific precision and accuracy data were not detailed in the provided search results[4].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for the quantification of loxoprofen in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., Ketoprofen or Diclofenac Potassium).
-
Acidify the plasma sample with 0.5 mL of 2 M hydrochloric acid.
-
Add 7 mL of dichloromethane and vortex for extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Mediterranea Sea C18, 250×4.6mm, 5µm).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.01 M NaH2PO4 buffer (55:45, v/v), with the pH adjusted to 6.5.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detector at 220 nm.[1]
-
Injection Volume: 10 µL for standard solutions and 100 µL for plasma samples.[1]
-
-
Sample Preparation:
-
To 0.2 mL of acidified plasma, add an internal standard solution (e.g., Ibuprofen in methanol).
-
Add a hexane-ether (4:1, v/v) solution.
-
Centrifuge the sample.
-
The supernatant is then analyzed.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Diamonsil C18 column (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: 0.2% Ammonium Acetate and Acetonitrile (25:75, v/v).
-
Mass Spectrometry: The specific parameters for mass spectrometry (e.g., ion source, voltages, and selected reaction monitoring transitions) would be optimized for loxoprofen and the internal standard.
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for loxoprofen quantification in a pharmacokinetic study.
References
Comparative Pharmacokinetics of Loxoprofen Across Diverse Patient Populations: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), across various patient populations. Understanding these differences is crucial for dose optimization, ensuring efficacy, and minimizing adverse effects in specific patient groups. This document summarizes key pharmacokinetic parameters, details experimental methodologies from cited studies, and visualizes the drug's metabolic pathway and typical study workflows.
Pharmacokinetic Data Summary
The oral administration of loxoprofen, a prodrug, leads to its rapid absorption and conversion into its active trans-alcohol metabolite, which is responsible for its anti-inflammatory and analgesic effects. The pharmacokinetic profile of loxoprofen can be influenced by a variety of factors including age, renal function, and administration route.
Table 1: Comparative Pharmacokinetic Parameters of Loxoprofen (Oral Administration)
| Patient Population | Dosage | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (t½) (h) | Study Population Details |
| Healthy Adults | 60 mg | 7.17 ± 1.63 | 0.46 ± 0.23 | 12.04 ± 1.42 (AUC₀-∞) | ~1.25 | 24 healthy Egyptian male volunteers[1] |
| 60 mg | 4.8 | 0.5 | Not Reported | 1 - 2 | 24 healthy Korean men[2][3] | |
| Patients with Slight Renal Impairment (Overdose) | 6000 mg | 52 | 4 | Not Reported | 6 - 12 | 33-year-old male who intentionally took an overdose[2][3] |
Note: Data for elderly, pediatric, and hepatic impairment populations are not yet available in a directly comparable format. Population pharmacokinetic studies suggest that factors like Body Surface Area (BSA), creatinine clearance (CrCL), and serum albumin levels can significantly influence loxoprofen's plasma concentrations[4][5]. Patients with impaired renal function may have a significantly higher plasma exposure to loxoprofen and its active metabolite[4][5].
Transdermal Patch Administration in Healthy Adults
Studies on loxoprofen transdermal patches in healthy volunteers have primarily focused on bioequivalence by measuring drug concentration in the stratum corneum rather than plasma pharmacokinetic parameters[6]. One study noted that after repeated administration of two loxoprofen patches daily for five days, plasma concentrations of loxoprofen and its active metabolite gradually increased, reaching a steady state in four to five days at low levels compared to oral administration[7]. Upon discontinuation, the drug rapidly disappeared from the plasma[7].
Metabolic Pathway of Loxoprofen
Loxoprofen is a prodrug that undergoes metabolic conversion to its active and inactive forms. The primary metabolic pathway involves the reduction of the ketone group to a hydroxyl group, forming the pharmacologically active trans-alcohol metabolite and the inactive cis-alcohol metabolite.
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of pharmacokinetic studies. Below are summaries of typical experimental protocols for oral and transdermal administration of loxoprofen.
Oral Loxoprofen Pharmacokinetic Study Protocol
A representative study in healthy adult volunteers typically follows a single-center, randomized, single-dose, open-label, two-period crossover design.
-
Subject Recruitment: Healthy adult male volunteers are screened for inclusion and exclusion criteria. Written informed consent is obtained from all participants[1].
-
Study Design: A randomized, two-period, two-sequence crossover design is often employed with a washout period of at least one week between phases[1].
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of a loxoprofen tablet (e.g., 60 mg) with a standardized volume of water[1][8].
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-determined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose)[1].
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of loxoprofen and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry (MS) detection[1].
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC₀-t, AUC₀-∞, and t½.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates the general workflow for a clinical pharmacokinetic study.
Conclusion
The pharmacokinetics of loxoprofen are well-characterized in healthy adults, demonstrating rapid absorption and conversion to its active metabolite. However, there is a clear need for more robust pharmacokinetic data in special populations, including the elderly, children, and individuals with renal or hepatic impairment, to establish safe and effective dosing guidelines. Future research should focus on filling these knowledge gaps to optimize the clinical use of loxoprofen across a broader patient demographic.
References
- 1. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Loxoprofen and its alcoholic metabolites in healthy Korean men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dermatopharmacokinetic bioequivalence study of two types of topical patches containing loxoprofen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. Decreased oral bioavailability of loxoprofen at second administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Loxoprofen-d3
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Loxoprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. Adherence to these guidelines is critical not only for personnel safety but also for environmental protection.
Loxoprofen and its derivatives are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1][2]. Therefore, improper disposal can lead to significant environmental contamination and potential health hazards. The following procedures are based on information from safety data sheets (SDS) and general best practices for chemical waste management.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed, professional waste disposal company[1]. This ensures that the compound is managed in accordance with all applicable regional, national, and local regulations[3].
If handling the waste directly for collection by a licensed service, follow these steps:
-
Personal Protective Equipment (PPE): Before handling this compound waste, equip yourself with the appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat[3][4]. If there is a risk of generating dust, a NIOSH-approved respirator is recommended[4].
-
Containment:
-
Solid Waste: Carefully sweep up any solid this compound and place it into a suitable, clearly labeled, and sealed container for disposal[1][4]. Avoid creating dust during this process[1][4].
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, as well as contaminated labware (e.g., weighing boats, pipette tips), should be placed in the same sealed container.
-
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[3]. The storage area should be cool and well-ventilated[2].
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. Some safety data sheets suggest that the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[5]. This should only be performed by qualified professionals at a licensed facility.
Crucially, do not dispose of this compound down the drain, as this can be harmful to aquatic life[2].
Quantitative Disposal Data
At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different waste streams) are not publicly available in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration values for every compound.
| Data Point | Value | Source |
| Specific Concentration Limits for Disposal | Not Available | N/A |
| Occupational Exposure Limits | Not Established | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
